Butyl 3-aminobenzoate

描述

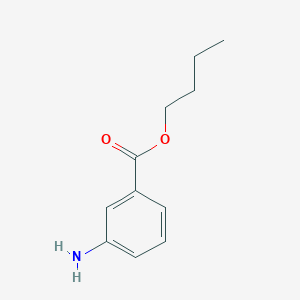

Butyl 3-aminobenzoate is an organic compound that belongs to the class of aminobenzoates. It is characterized by the presence of a butyl ester group attached to the 3-position of the benzoic acid ring, with an amino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-aminobenzoate typically involves the esterification of 3-aminobenzoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions. The general reaction scheme is as follows: [ \text{3-Aminobenzoic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amino alcohols and other reduced derivatives.

Substitution: Various substituted aminobenzoates.

科学研究应用

Chemical Research Applications

Butyl 3-aminobenzoate is primarily utilized as an intermediate in the synthesis of diverse organic compounds. Its structure allows it to function as a building block for more complex molecules, making it valuable in chemical research and development.

Table 1: Chemical Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a precursor in synthesizing various organic compounds. |

| Polymer Production | Used in the formulation of polymers due to its chemical reactivity. |

| Coatings | Acts as a component in the development of protective coatings. |

Biological Research Applications

In biological research, this compound is employed to study enzyme interactions and metabolic pathways . It can act as a substrate or an inhibitor in enzymatic reactions, facilitating the understanding of biochemical processes.

Case Study: Enzyme Interaction Studies

Research has demonstrated that this compound can influence enzyme activity, providing insights into metabolic pathways relevant to drug metabolism and toxicity assessment. For instance, studies have shown that variations in the compound's structure can lead to significant changes in its interaction with specific enzymes, which is crucial for drug design and development .

Medicinal Chemistry Applications

The compound shows potential in medicinal chemistry , particularly in developing pharmaceutical agents. Its ability to be modified chemically allows researchers to create drug candidates with specific biological activities.

Table 2: Medicinal Applications of this compound

| Application Area | Potential Uses |

|---|---|

| Drug Development | Synthesis of new drug candidates targeting various diseases. |

| Antimicrobial Agents | Exploration of its efficacy against bacterial infections. |

| Antioxidant Properties | Investigated for potential use in formulations aimed at reducing oxidative stress. |

Industrial Applications

In the industrial sector, this compound is utilized in producing various materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring specific physical characteristics.

Industrial Case Study: Polymer Formulation

A study highlighted the use of this compound in formulating new polymeric materials that exhibit enhanced mechanical properties and thermal stability compared to traditional polymers . This has implications for industries such as packaging and automotive manufacturing.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound, particularly concerning skin sensitization and irritation potential. The compound has been subjected to various tests to determine its safety for consumer products.

Table 3: Toxicological Findings

作用机制

The mechanism of action of butyl 3-aminobenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.

相似化合物的比较

Benzocaine: Another aminobenzoate used as a local anesthetic.

Procaine: A related compound with similar anesthetic properties.

Tetracaine: Known for its potent local anesthetic effects.

Uniqueness: Butyl 3-aminobenzoate is unique due to its specific ester group, which can influence its solubility, stability, and biological activity compared to other similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in various applications.

生物活性

Butyl 3-aminobenzoate, also known by its chemical formula CHNO and CID 15914845, is an organic compound with various biological activities that have been explored in scientific research. This article reviews its biological properties, including analgesic, anti-inflammatory, and gastroprotective effects, along with relevant case studies and experimental findings.

- Chemical Name : this compound

- Molecular Formula : CHNO

- CAS Number : 102-51-6

- Molecular Weight : 193.25 g/mol

1. Analgesic and Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant analgesic and anti-inflammatory properties. A study focused on the synthesis of novel derivatives indicated that certain modifications to the butyl chain enhanced its efficacy as an analgesic agent. The compound was evaluated alongside established drugs like diclofenac sodium, showing comparable or superior activity in reducing pain and inflammation in experimental models .

Table 1: Comparative Analgesic Activity of this compound Derivatives

2. Gastroprotective Effects

This compound has been investigated for its gastroprotective effects, particularly in the context of gastric mucosal lesions induced by ethanol. In a controlled study, rats treated with this compound showed a significant reduction in gastric lesions compared to untreated controls. The mechanism of action was linked to increased mucus secretion, enhanced antioxidant activity (notably superoxide dismutase levels), and reduced oxidative stress markers such as malondialdehyde (MDA) .

Table 2: Effects of this compound on Gastric Mucosal Protection

| Parameter | Control Group | Treatment Group (20 mg/kg) |

|---|---|---|

| Gastric Lesion Score | High | Low |

| MDA Level (µmol/g tissue) | Elevated | Significantly Reduced |

| Mucus Secretion (mg/g tissue) | Low | High |

| SOD Activity (U/mg protein) | Low | Elevated |

Case Study 1: Dry Socket Treatment

A systematic review explored the efficacy of a combination treatment involving butyl para-aminobenzoate and iodoform for managing dry socket post-dental extraction. The study highlighted that patients receiving this combination experienced faster pain relief compared to those receiving standard treatments like zinc oxide eugenol (ZOE). The average time for pain reduction was significantly shorter in the butyl para-aminobenzoate group, suggesting its potential as an effective analgesic in dental applications .

Case Study 2: Toxicological Assessment

The NIOSH Occupational Exposure Banding process assessed this compound for potential health effects across various endpoints including skin sensitization and acute toxicity. The findings indicated a low risk profile for occupational exposure, categorizing it within a safer exposure band based on available toxicological data .

属性

IUPAC Name |

butyl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFJXIVZCGTINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579460 | |

| Record name | Butyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26218-03-1 | |

| Record name | Butyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does incorporating Butyl 3-aminobenzoate into Polyaniline affect the resulting copolymer's conductivity?

A1: Research indicates that incorporating this compound into Polyaniline through copolymerization can influence the electrical conductivity of the resulting material. [, ] The study by Bhavani et al. [] observed that copolymers synthesized with this compound displayed lower conductivity compared to copolymers using Ethyl 3-aminobenzoate. This suggests that the size and structure of the alkyl substituent in the aminobenzoate comonomer can impact the charge transport properties within the copolymer.

Q2: What characterization techniques were employed to study the copolymers incorporating this compound?

A2: The researchers utilized a variety of techniques to characterize the copolymers containing this compound. These include: []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。